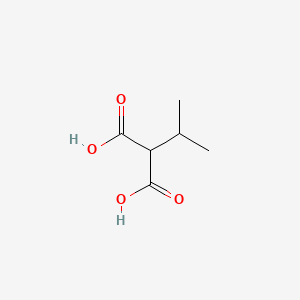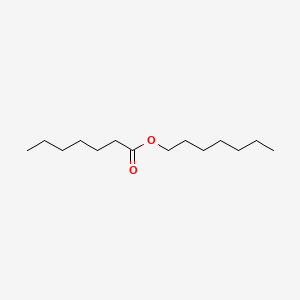
N-(2-ヒドロキシエチル)イミノ二酢酸
概要
説明
N-(2-Hydroxyethyl)iminodiacetic acid: is an organic compound with the molecular formula C6H11NO5. It is a derivative of glycine, where both hydrogens attached to the nitrogen are substituted by a carboxymethyl group and a 2-hydroxyethyl group . This compound is known for its strong metal chelating properties, making it useful in various industrial and scientific applications .
科学的研究の応用
作用機序
Target of Action
N-(2-Hydroxyethyl)iminodiacetic acid primarily targets rare earth metal centers . It acts as a bridging ligand, connecting these centers through its three bridging moieties .
Mode of Action
N-(2-Hydroxyethyl)iminodiacetic acid interacts with its targets by forming chelates . It acts as a tridentate ligand, forming two five-membered chelates through the two carboxylate oxygens and the nitrogen with thorium . The hydroxyethyl group enhances the stabilization of these chelates indirectly .
Biochemical Pathways
The biochemical pathways affected by N-(2-Hydroxyethyl)iminodiacetic acid are primarily related to metal chelation . By chelating metal ions, it can influence various biochemical processes that depend on these ions. For instance, it can improve the Fenton’s destruction performance of perchloroethylene in soil slurry systems when used as a metal chelating agent for Fe (III) ion .
Result of Action
The molecular and cellular effects of N-(2-Hydroxyethyl)iminodiacetic acid’s action are largely due to its chelating properties . By binding to metal ions, it can affect the availability of these ions for various cellular processes. For example, it can enhance the destruction of perchloroethylene, a dense non-aqueous phase liquid, in soil slurry systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-Hydroxyethyl)iminodiacetic acid. For instance, the presence of different metal ions in the environment can affect its chelating activity . .
生化学分析
Biochemical Properties
N-(2-Hydroxyethyl)iminodiacetic acid plays a significant role in biochemical reactions due to its ability to chelate metal ions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as a metal chelating agent for Fe(III) ions, enhancing the Fenton’s destruction performance of perchloroethylene in soil slurry systems . Additionally, N-(2-Hydroxyethyl)iminodiacetic acid forms complexes with oxorhenium(V) and vanadium, which are used in the carboxylation of ethane and the peroxidative hydroxylation of benzene, respectively .
Cellular Effects
N-(2-Hydroxyethyl)iminodiacetic acid influences various cellular processes. It has been shown to improve the performance of Fenton’s reaction in degrading perchloroethylene, which can impact cellular metabolism and detoxification pathways . The compound’s chelating properties can also affect cell signaling pathways by modulating the availability of metal ions that serve as cofactors for various enzymes.
Molecular Mechanism
At the molecular level, N-(2-Hydroxyethyl)iminodiacetic acid exerts its effects through metal chelation. It binds to metal ions such as Fe(III), forming stable complexes that can participate in redox reactions. This chelation can inhibit or activate enzymes that require metal ions as cofactors, thereby influencing biochemical pathways . For example, the presence of N-(2-Hydroxyethyl)iminodiacetic acid enhances the degradation of perchloroethylene by improving the performance of Fenton’s reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Hydroxyethyl)iminodiacetic acid can change over time. The compound is known for its stability, but its chelating properties may degrade under certain conditions. Long-term studies have shown that N-(2-Hydroxyethyl)iminodiacetic acid can maintain its chelating ability, but the efficiency of metal ion binding may decrease over time . This can impact the long-term effectiveness of the compound in biochemical applications.
Dosage Effects in Animal Models
The effects of N-(2-Hydroxyethyl)iminodiacetic acid vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing adverse effects. At high doses, it may exhibit toxic effects due to excessive chelation of essential metal ions, leading to disruptions in metabolic processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired chelating effect without causing toxicity.
Metabolic Pathways
N-(2-Hydroxyethyl)iminodiacetic acid is involved in various metabolic pathways, primarily through its role as a chelator. It interacts with enzymes and cofactors that require metal ions for their activity. The compound can influence metabolic flux by modulating the availability of metal ions, thereby affecting the levels of metabolites in biochemical pathways .
Transport and Distribution
Within cells and tissues, N-(2-Hydroxyethyl)iminodiacetic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments. The compound’s chelating properties can also influence its distribution by binding to metal ions and forming complexes that are transported across cellular membranes .
Subcellular Localization
N-(2-Hydroxyethyl)iminodiacetic acid is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific organelles, where it can exert its chelating effects. For example, N-(2-Hydroxyethyl)iminodiacetic acid may be directed to mitochondria or lysosomes, where metal ion homeostasis is critical for cellular function .
準備方法
Synthetic Routes and Reaction Conditions:
From Sodium Chloroacetate and Monoethanolamine:
Industrial Production Methods:
化学反応の分析
Types of Reactions:
-
Chelation:
-
Oxidation:
Common Reagents and Conditions:
Chelation: Metal ions (e.g., Fe(III), Cu(II)), aqueous solutions, neutral to slightly acidic pH.
Oxidation: Vanadium complexes, hydrogen peroxide or other oxidizing agents, acidic conditions.
Major Products:
Chelation: Metal-N-(2-Hydroxyethyl)iminodiacetic acid complexes.
Oxidation: Hydroxylated aromatic compounds.
類似化合物との比較
-
Nitrilotriacetic acid (NTA):
-
Ethylenediamine-N,N’-diacetic acid:
Uniqueness:
特性
IUPAC Name |
2-[carboxymethyl(2-hydroxyethyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7(3-5(9)10)4-6(11)12/h8H,1-4H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXGIOKAKDAARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
135-37-5 (di-hydrochloride salt) | |
| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4042177 | |
| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Sigma-Aldrich MSDS] | |
| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15735 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
93-62-9 | |
| Record name | (2-Hydroxyethyl)iminodiacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heida | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycine, N-(carboxymethyl)-N-(2-hydroxyethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Hydroxyethyl)iminodiacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyethyliminodi(acetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-(2-HYDROXYETHYL)IMINODIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPQ4R5AF5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














